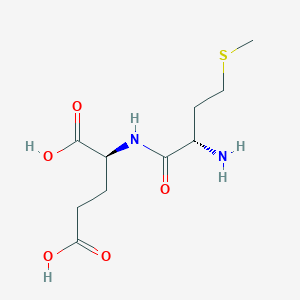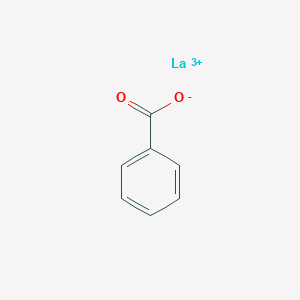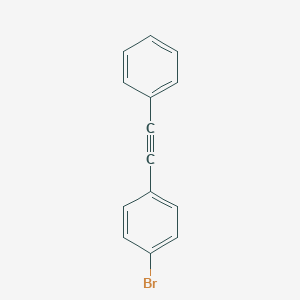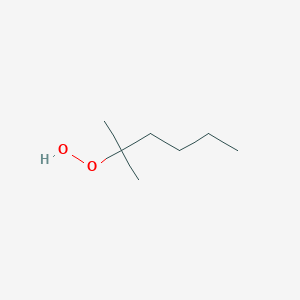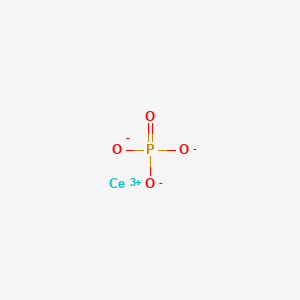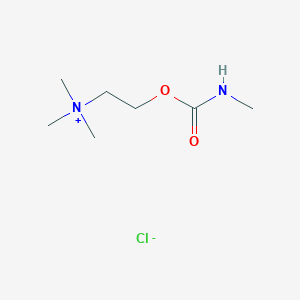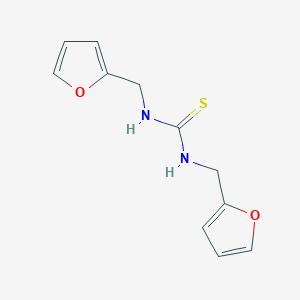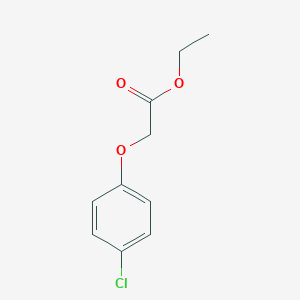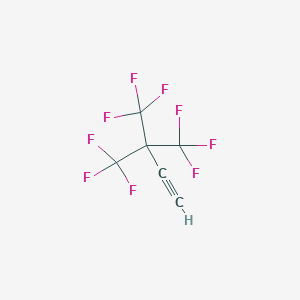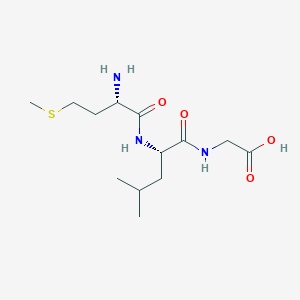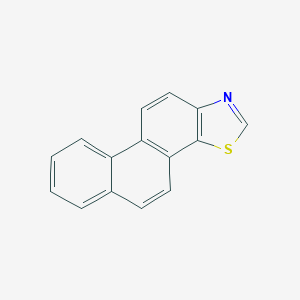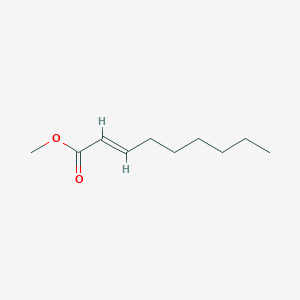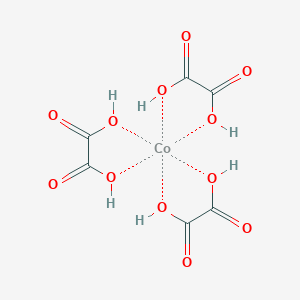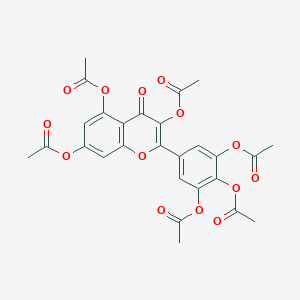
Myricetin hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myricetin hexaacetate is a flavonoid compound derived from natural sources, including fruits, vegetables, and medicinal plants. It is a derivative of myricetin, which is known for its antioxidant and anti-inflammatory properties. Myricetin hexaacetate has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of myricetin hexaacetate is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. Myricetin hexaacetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Myricetin hexaacetate has been found to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. Myricetin hexaacetate has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using myricetin hexaacetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations of using myricetin hexaacetate is its low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on myricetin hexaacetate. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a dietary supplement or functional food ingredient. Future research could explore its safety and efficacy in human trials. Additionally, there is a need for more studies on the pharmacokinetics and bioavailability of myricetin hexaacetate to optimize its therapeutic potential.
Synthesemethoden
Myricetin hexaacetate can be synthesized by acetylating myricetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Myricetin hexaacetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Myricetin hexaacetate has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
14813-29-7 |
|---|---|
Produktname |
Myricetin hexaacetate |
Molekularformel |
C27H22O14 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |
InChI-Schlüssel |
QBFUXEWYAKYOPN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
14813-29-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



